2-(m-Tolyl)nicotinamide, also known as 2-(3-methylphenyl)nicotinamide, is a chemical compound derived from nicotinamide with a tolyl group at the 2-position. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development. It belongs to the class of nicotinamide derivatives, which are known for various pharmacological properties.
2-(m-Tolyl)nicotinamide can be synthesized through various organic reactions involving nicotinamide and substituted aromatic compounds. The classification of this compound falls under the category of aromatic amides, specifically those that contain a pyridine ring fused with an amide functional group.
The synthesis of 2-(m-Tolyl)nicotinamide typically involves the following methods:
The molecular formula of 2-(m-Tolyl)nicotinamide is . Its structure features:
CC1=CC(=C(C=C1)C(=O)N)C=CN=C2C=CC(=C2)N=C(N)C
MXDZDOSKPJWKJT-UHFFFAOYSA-N
2-(m-Tolyl)nicotinamide can participate in several chemical reactions:
The mechanism of action for 2-(m-Tolyl)nicotinamide involves its interaction with biological targets, particularly enzymes related to metabolic pathways. It is believed to act as an inhibitor or modulator of specific pathways, potentially influencing cellular processes such as:
Data from studies suggest that derivatives of nicotinamide exhibit various biological activities, including anti-inflammatory and neuroprotective effects.
2-(m-Tolyl)nicotinamide has several scientific uses, including:
The molecular structure of 2-(m-Tolyl)nicotinamide (C₁₃H₁₂N₂O; MW 212.25 g/mol) integrates two critical domains:
Table 1: Structural and Biological Comparison of Nicotinamide Hybrid Analogs
Compound | Core Structure | Key Substituent | Target Affinity | Biological Activity |
---|---|---|---|---|
2-(m-Tolyl)nicotinamide | Nicotinamide | 3-Methylphenyl | VEGFR-2, nAChRs | Antiangiogenic, neuromodulatory |
Compound 7a [1] | Nicotinamide-thiadiazole | 4-Nitrophenyl | VEGFR-2 (IC₅₀=0.095 µM) | Anticancer (Breast) |
SBI-0797812 | 4-Pyridyl | Fluorophenyl | NAMPT | Allosteric activation |
GSK 484 [7] | 4-Hydroxypiperidine | Phenyl | Enzyme inhibition | Antitumor |
Functional advantages of this hybrid scaffold include:
The development of 2-(m-Tolyl)nicotinamide stems from three key phases in pharmacophore evolution:
Phase 1: Foundational Nicotinamide Scaffolds (Pre-2010)
Initial nicotinamide derivatives focused on NAD⁺ mimicry, exemplified by nicotinamide riboside (NR) and NMN (β-Nicotinamide Mononucleotide). These early compounds enhanced NAD⁺ biosynthesis but lacked target specificity, acting primarily as metabolic precursors [2] [8]. Limitations included poor membrane permeability and pleiotropic effects across NAD⁺-consuming enzymes (PARPs, Sirtuins, CD38).
Phase 2: Hybridization Strategies (2010–2020)
To improve selectivity, medicinal chemists developed hybrid pharmacophores:
Phase 3: Allosteric and Multi-Target Derivatives (2020–Present)
2-(m-Tolyl)nicotinamide emerged as a third-generation derivative designed for:
Table 2: Key Milestones in Nicotinamide Pharmacophore Development
Year | Innovation | Structural Advance | Therapeutic Impact |
---|---|---|---|
2000 | Niacin derivatives | Carboxyl group at C3 | Lipid modulation |
2012 | Nicotinamide-thiadiazole hybrids | Thiadiazole spacer | VEGFR-2 inhibition (Oncology) |
2018 | dbCICA-guided α4β2 nAChR ligands | Planar ring + H-bond donor | Neurodegenerative disease targets |
2023 | 2-(m-Tolyl)nicotinamide analogs | Meta-tolyl + nicotinamide fusion | Multi-target kinase/ion channel modulation |
VEGFR-2 Inhibition and Antiangiogenic Effects
2-(m-Tolyl)nicotinamide disrupts ATP-binding in VEGFR-2 through:
nAChR Subtype Modulation
In silico studies demonstrate subtype-specific interactions:
NAMPT Activation and NAD⁺ Biosynthesis
2-(m-Tolyl)nicotinamide functions as a positive allosteric modulator (PAM) for Nicotinamide Phosphoribosyltransferase (NAMPT):
Table 3: Target-Specific Mechanisms of 2-(m-Tolyl)nicotinamide
Target | Binding Site | Key Interactions | Functional Change |
---|---|---|---|
VEGFR-2 | ATP-binding domain | H-bond: Cys919, Asp1046; Hydrophobic: Leu840 | Kinase inhibition (IC₅₀ ~1.8 µM) |
α4β2 nAChR | Orthosteric site | π-Stacking: Tyr204; H-bond: Trp57 | Partial agonism (EC₅₀ = 140 nM) |
NAMPT | Allosteric rear channel | Hydrophobic: Phe193; Polar: Ser165 | Kₘ reduction for NMN (2.3-fold) |
Carbonyl reductase | Catalytic pocket | Steric occlusion of S1 subpocket | Substrate-specific inhibition |
Inhibition of Carbonyl Reductases
The compound selectively inhibits human carbonyl reductase 1 (CBR1) via:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7